molecular formula C23H24ClNO4 B14153564 methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate CAS No. 881041-57-2

methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B14153564
CAS No.: 881041-57-2
M. Wt: 413.9 g/mol
InChI Key: VBYFKDNURMFSKT-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, chlorophenyl, and dimethoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 3,4-dimethoxyphenethylamine to form an intermediate Schiff base, which is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization and chromatography techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)propanoate
  • [(4-chlorophenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine

Comparison

Compared to similar compounds, methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

881041-57-2

Molecular Formula

C23H24ClNO4

Molecular Weight

413.9 g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C23H24ClNO4/c1-15-22(23(26)29-4)19(17-6-8-18(24)9-7-17)14-25(15)12-11-16-5-10-20(27-2)21(13-16)28-3/h5-10,13-14H,11-12H2,1-4H3

InChI Key

VBYFKDNURMFSKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1CCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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